

"crystal structure of 2-Ethoxy-4-fluorobenzoic acid"

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Compound of Interest

Compound Name: 2-Ethoxy-4-fluorobenzoic acid

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An In-Depth Technical Guide to the Crystal Structure Determination and Analysis of **2-Ethoxy-4-fluorobenzoic Acid**

Foreword: The Architectural Blueprint of a Molecule

In the realm of modern drug discovery and development, understanding the three-dimensional architecture of a molecule is not merely an academic exercise; it is a critical prerequisite for rational drug design, formulation development, and ensuring the safety and efficacy of a therapeutic agent.^{[1][2][3]} The crystal structure of an active pharmaceutical ingredient (API) provides the ultimate atomic-level resolution, revealing the precise arrangement of atoms, the nature of intermolecular interactions, and the overall packing motif within the solid state. This knowledge is paramount, as different crystalline forms, or polymorphs, of the same compound can exhibit vastly different physicochemical properties, including solubility, stability, and bioavailability, which can have profound implications for a drug's performance.^{[4][5]}

This guide focuses on a molecule of significant interest in medicinal chemistry: **2-Ethoxy-4-fluorobenzoic acid**. While the specific crystal structure of this compound is not publicly available at the time of this writing, this document serves as a comprehensive technical roadmap for its determination and analysis. We will navigate the entire workflow, from the synthesis of the material and the cultivation of high-quality single crystals to the intricacies of single-crystal X-ray diffraction (SC-XRD), structure refinement, and in-depth analysis of intermolecular forces. This guide is intended for researchers, scientists, and drug development

professionals, providing not just a series of steps, but the underlying scientific rationale and field-proven insights to empower your own structural elucidation endeavors.

Part 1: Synthesis and Crystallization: From Powder to Priceless Crystal

The journey to a crystal structure begins with the synthesis of the compound and the often-challenging task of growing a single crystal of suitable size and quality for diffraction experiments.

Proposed Synthesis of 2-Ethoxy-4-fluorobenzoic Acid

A plausible synthetic route to **2-Ethoxy-4-fluorobenzoic acid** can be adapted from established methods for analogous fluorinated benzoic acids.^{[6][7]} A potential two-step process could involve the Williamson ether synthesis to introduce the ethoxy group, followed by oxidation of an appropriate precursor.

Step 1: Ethylation of a Phenolic Precursor

A suitable starting material would be a 4-fluoro-2-hydroxy-substituted benzene derivative. The phenolic hydroxyl group can be ethylated using an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base such as potassium carbonate (K_2CO_3) in an appropriate solvent like acetone or dimethylformamide (DMF). The reaction would proceed via a nucleophilic substitution mechanism.

Step 2: Oxidation to the Carboxylic Acid

The resulting ethylated intermediate would then be oxidized to the corresponding carboxylic acid. The specific choice of the precursor and oxidizing agent would depend on the other functional groups present. For instance, if starting with 2-ethoxy-4-fluorotoluene, a strong oxidizing agent like potassium permanganate ($KMnO_4$) could be used to convert the methyl group to a carboxylic acid.

The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most significant bottleneck in structural analysis.^{[8][9][10]} The goal is to create a supersaturated solution from which the

molecule can slowly precipitate in an ordered, crystalline fashion rather than as an amorphous powder. For a small organic molecule like **2-Ethoxy-4-fluorobenzoic acid**, several classical methods are highly effective.[\[11\]](#)[\[12\]](#)

Experimental Protocol: Crystallization via Slow Evaporation

Slow evaporation is one of the most straightforward and widely used crystallization techniques.[\[11\]](#)

- **Solvent Screening:** Begin by testing the solubility of the purified **2-Ethoxy-4-fluorobenzoic acid** in a range of common laboratory solvents to find one in which it is moderately soluble. Typical solvents for organic compounds include ethanol, methanol, acetone, ethyl acetate, and toluene.[\[11\]](#)
- **Solution Preparation:** Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Gentle warming can be used to dissolve more solute, but ensure the compound is stable at the elevated temperature.
- **Filtration:** Filter the solution through a syringe filter (0.22 μm) into a clean, small vial. This removes any particulate matter that could act as nucleation sites and cause rapid precipitation.
- **Evaporation:** Cover the vial with a cap that has a small hole pricked in it, or with paraffin film with a few needle holes. This allows the solvent to evaporate slowly over a period of days to weeks.
- **Incubation:** Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of a laboratory bench.
- **Monitoring:** Monitor the vial periodically for the formation of single crystals. Once crystals of sufficient size (typically 0.1-0.4 mm in at least two dimensions) have formed, they can be carefully harvested.[\[13\]](#)

Alternative Crystallization Techniques:

- **Vapor Diffusion:** A solution of the compound is placed in a small, open vial, which is then placed inside a larger, sealed container holding a more volatile "anti-solvent" in which the

compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[12]

- Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent in a narrow tube. Crystallization occurs at the interface as the liquids slowly mix.[10]

Part 2: The Illuminating Power of Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[14] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Experimental Workflow: From Crystal to Diffraction Pattern

The following diagram and protocol outline the key steps in a typical SC-XRD experiment.



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Caption: The experimental workflow for single-crystal X-ray diffraction data collection.

Step-by-Step Methodology for SC-XRD Data Collection:

- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.
- Cryo-cooling: The crystal is rapidly cooled to a low temperature (commonly 100-173 K) in a stream of cold nitrogen gas.[13][15] This minimizes thermal vibrations of the atoms and reduces radiation damage from the X-ray beam.

- **Centering:** The mounted crystal is precisely centered in the path of the X-ray beam using an automated or manual goniometer.[\[13\]](#)
- **Preliminary Data Collection:** A few initial diffraction images are collected to determine the quality of the crystal and to calculate the unit cell parameters and the orientation matrix.[\[14\]](#)
- **Data Collection Strategy:** Based on the determined unit cell and crystal system, the diffractometer software calculates an optimal strategy for collecting a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
- **Full Data Collection:** The automated data collection process is initiated, which can take several hours to complete.[\[14\]](#) The detector records the positions and intensities of the diffracted X-ray beams.
- **Data Integration and Scaling:** After data collection, the raw diffraction images are processed. The intensity of each reflection is integrated, and corrections are applied for experimental factors like background noise and X-ray absorption. The data is then scaled and merged to produce a final reflection file (typically in .hkl format).[\[16\]](#)

Part 3: Structure Solution and Refinement: Decoding the Diffraction Data

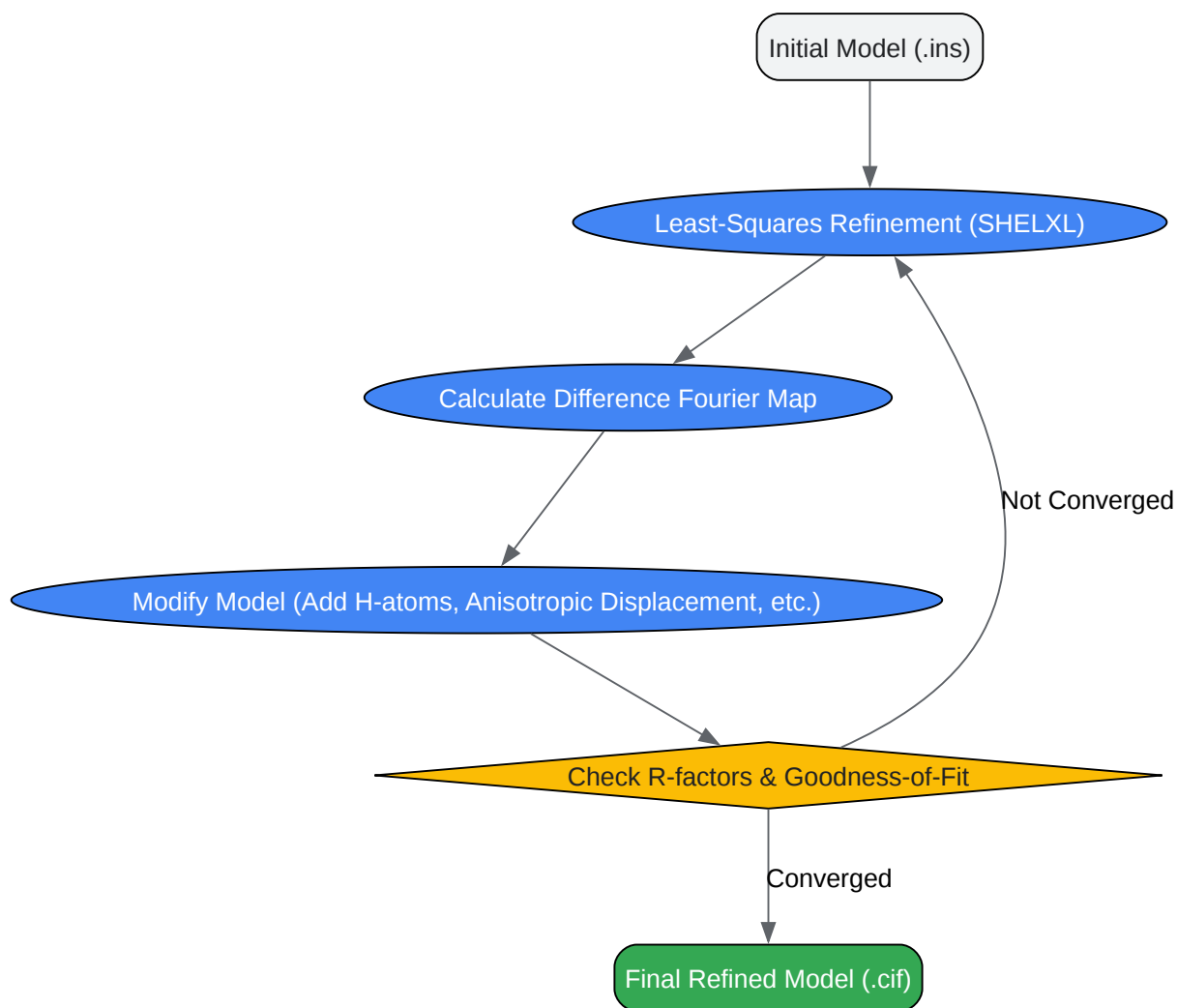
The .hkl file contains a list of reflections with their corresponding intensities, but it does not directly provide the crystal structure. The process of converting this data into a 3D atomic model is known as structure solution and refinement.

The Phase Problem and Structure Solution

The diffraction data provides the intensities (related to the amplitudes) of the diffracted waves, but the phase information is lost. This is the central "phase problem" in crystallography. For small molecules, "direct methods" or, more commonly now, "intrinsic phasing" algorithms are used to computationally estimate the initial phases.[\[13\]](#) These methods use statistical relationships between the intensities of the reflections to generate an initial electron density map.

The Refinement Cycle

Once an initial model is obtained, it is refined against the experimental data using a least-squares method. This is an iterative process where the atomic positions, displacement parameters, and other model parameters are adjusted to improve the agreement between the calculated and observed diffraction data.^[17] Programs like SHELXL are widely used for this purpose.^[18]^[19]



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Caption: The iterative cycle of crystal structure refinement.

Protocol for Structure Refinement using SHELXL:

- Initial Model: An instruction file (.ins) is created containing the unit cell parameters, symmetry information (space group), and the initial atomic coordinates from the structure solution step. [\[20\]](#)
- Least-Squares Refinement: The SHELXL program is run to perform several cycles of least-squares refinement, minimizing the difference between the observed structure factors (from the .hkl file) and the calculated structure factors (from the current model). [\[17\]](#)
- Difference Fourier Map: After each refinement round, a difference electron density map is calculated. Peaks in this map indicate missing atoms (like hydrogen atoms), while negative troughs can suggest atoms that are misplaced or have incorrect atomic assignments.
- Model Building: The atomic model is updated based on the difference map. Hydrogen atoms are typically added at calculated positions. Anisotropic displacement parameters (which model atomic vibrations as ellipsoids rather than spheres) are introduced for non-hydrogen atoms.
- Convergence: The refinement cycle is repeated until the model converges, meaning that the shifts in atomic positions are negligible, the difference map is flat, and the R-factors (indicators of the agreement between the model and the data) are minimized. [\[17\]](#)

Hypothetical Crystallographic Data for 2-Ethoxy-4-fluorobenzoic Acid

The final refined structure is typically reported in a Crystallographic Information File (CIF).

Below is a table summarizing the kind of data one would expect to find for a compound like **2-Ethoxy-4-fluorobenzoic acid**.

Parameter	Hypothetical Value	Significance
Chemical Formula	C ₉ H ₉ FO ₃	The elemental composition of the molecule.
Formula Weight	184.16	The molar mass of the compound.
Crystal System	Monoclinic	The shape of the unit cell.
Space Group	P2 ₁ /c	The symmetry elements within the unit cell.
a (Å)	8.512(3)	Unit cell edge length.
b (Å)	5.431(2)	Unit cell edge length.
c (Å)	19.876(5)	Unit cell edge length.
β (°)	98.75(1)	Unit cell angle.
Volume (Å ³)	906.5(4)	The volume of the unit cell.
Z	4	The number of molecules in the unit cell.
Density (calc) (g/cm ³)	1.348	The calculated density of the crystal.
R1 [I > 2σ(I)]	0.045	A measure of the agreement between the observed and calculated structure factor amplitudes (a good value is typically < 0.05).
wR2 (all data)	0.121	A weighted R-factor based on intensities (a good value is typically < 0.15).
Goodness-of-Fit (S)	1.05	Should be close to 1.0 for a good model.

Part 4: In-depth Structural Analysis: Beyond the Molecule

With a fully refined crystal structure, the focus shifts to a detailed analysis of the molecular geometry and, crucially, the intermolecular interactions that govern the crystal packing.

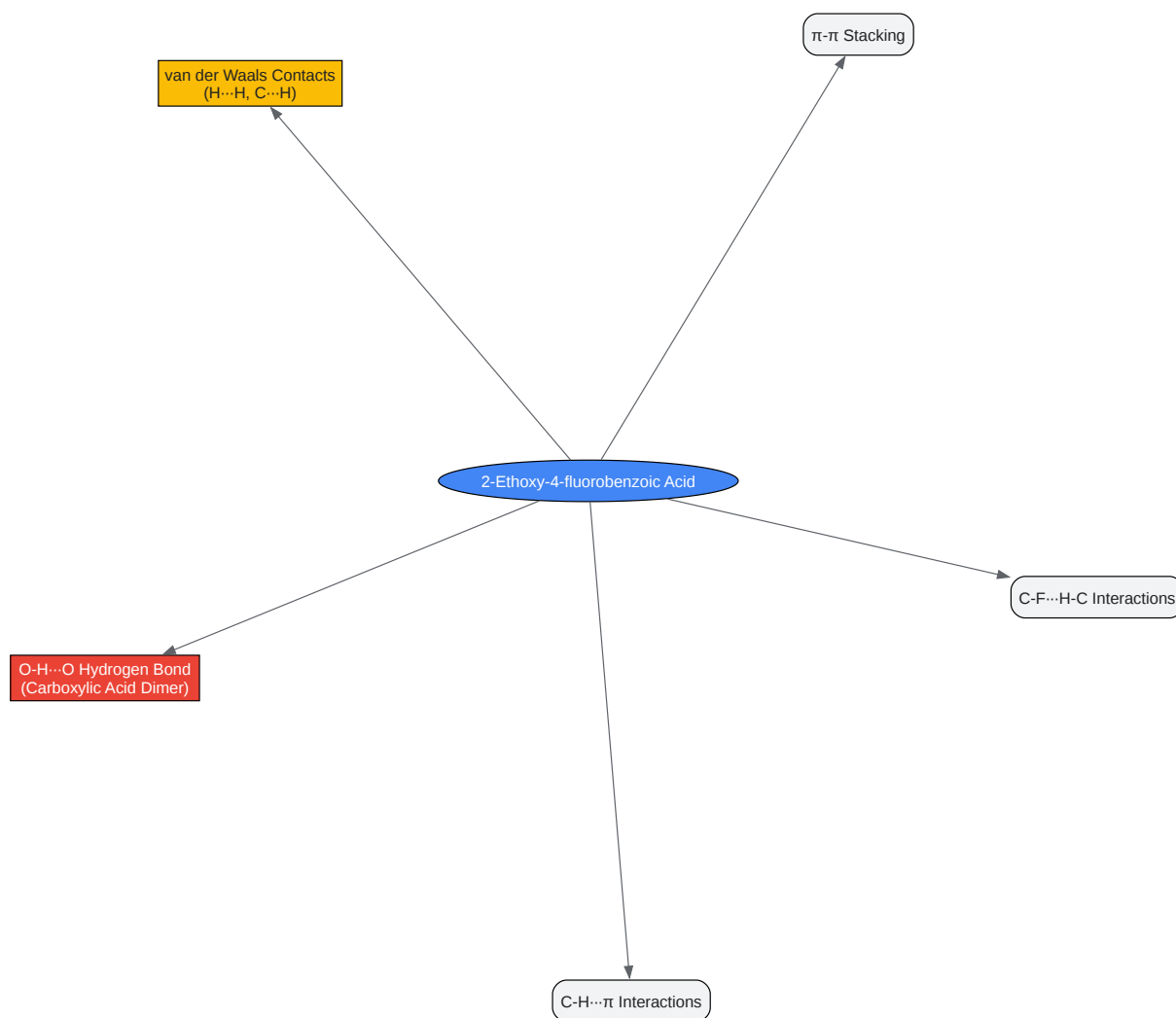
Molecular Geometry

The refined structure provides precise bond lengths, bond angles, and torsion angles. For **2-Ethoxy-4-fluorobenzoic acid**, key parameters of interest would include the planarity of the benzene ring, the orientation of the ethoxy and carboxylic acid groups relative to the ring, and any intramolecular hydrogen bonding.

Intermolecular Interactions and Hirshfeld Surface Analysis

Understanding how molecules interact with their neighbors is fundamental to predicting the physical properties of the crystal. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice.^{[21][22][23][24]} The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the regions where the molecule's electron density dominates over the electron density of all other molecules.^[22]

Various properties can be mapped onto this surface. A particularly useful one is the normalized contact distance (d_{norm}), which highlights regions of close intermolecular contact.



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Caption: Potential intermolecular interactions in the crystal structure of **2-Ethoxy-4-fluorobenzoic acid**.

Interpreting Hirshfeld Surfaces and 2D Fingerprint Plots:

- **dnorm Surface:** Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii. White and blue regions represent contacts at or longer than the van der Waals separation, respectively.
- **2D Fingerprint Plots:** These plots summarize all the intermolecular contacts as a 2D histogram, where d_e is the distance from the surface to the nearest nucleus external to the surface, and d_i is the distance to the nearest nucleus internal to the surface. The shape and features of the plot are characteristic of specific types of interactions.^{[21][25]} For instance, sharp spikes at the bottom of the plot are characteristic of strong hydrogen bonds.

A hypothetical Hirshfeld analysis for **2-Ethoxy-4-fluorobenzoic acid** would likely reveal a classic hydrogen-bonded dimer motif between the carboxylic acid groups of two adjacent molecules. Additionally, weaker C-H...O, C-H...F, and potentially π - π stacking interactions would contribute to the overall three-dimensional packing.

Part 5: Significance in Pharmaceutical Sciences: From Structure to Function

The crystal structure of an API like **2-Ethoxy-4-fluorobenzoic acid** is a cornerstone of pharmaceutical development.^{[1][2][4]}

- **Polymorphism:** The ability of a compound to crystallize in more than one form is known as polymorphism.^[5] A thorough understanding of the crystal structure helps in identifying and characterizing different polymorphs, each of which may have unique properties. Crystal structure prediction (CSP) can be a valuable tool to assess the risk of discovering a more stable, and potentially less soluble, polymorph late in development.^[4]
- **Solubility and Dissolution Rate:** The arrangement of molecules and the strength of their interactions in the crystal lattice directly influence the energy required to break the lattice apart, which in turn affects the compound's solubility and dissolution rate. This is a critical factor for oral drug delivery.

- Rational Drug Design: While the crystal structure of the API itself is important, co-crystallization with a target protein is a key strategy in structure-based drug design. By visualizing how a drug candidate binds to its biological target, medicinal chemists can make rational modifications to improve potency and selectivity.^{[1][2][3]}
- Intellectual Property: Novel crystalline forms of an API can be patented, providing a crucial avenue for protecting intellectual property and extending the commercial life of a drug product.^[5]

Conclusion

The determination of the crystal structure of **2-Ethoxy-4-fluorobenzoic acid**, while a meticulous process, yields an unparalleled depth of molecular understanding. This guide has provided a comprehensive, step-by-step framework for this endeavor, from chemical synthesis and crystallization to the sophisticated analysis of diffraction data and intermolecular interactions. The resulting atomic-level blueprint is not an end in itself but a critical tool that empowers researchers and drug developers to make informed decisions, mitigate risks associated with solid-state properties, and ultimately design safer and more effective medicines. The principles and protocols detailed herein are broadly applicable and serve as a robust foundation for the structural elucidation of any novel small molecule of pharmaceutical interest.

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